

Characterizing Morpholine Derivatives: A Guide to Analytical Techniques

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Compound of Interest

Compound Name: *Methyl 4-benzylmorpholine-2-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of morpholine and its derivatives. These compounds are of significant interest in the pharmaceutical industry, appearing as intermediates in drug synthesis and as core components of active pharmaceutical ingredients (APIs).^{[1][2]} Accurate and robust analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies.

Overview of Analytical Techniques

A variety of analytical techniques are employed for the qualitative and quantitative analysis of morpholine derivatives. The choice of method is often dictated by the analyte's concentration, the complexity of the sample matrix, and the specific information required (e.g., structure, quantity). Key techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.^{[1][3]}

Application Notes and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile morpholine derivatives.^[4] Due to the polarity of some morpholine compounds, derivatization is often

employed to improve chromatographic performance and sensitivity.[\[5\]](#)[\[6\]](#) A common derivatization strategy involves the reaction of morpholine, a secondary amine, with sodium nitrite in an acidic medium to form the more volatile N-nitrosomorpholine.[\[7\]](#)[\[8\]](#)

Quantitative Data Summary: GC-MS Methods for Morpholine Analysis

Parameter	Value (Apple Juice & Ibuprofen)	Value (Apple & Citrus Peel/Pulp)	Reference
Linearity Range	10–500 µg/L	10–400 µg/kg	[1] [5]
Correlation Coefficient (R ²)	>0.999	>0.9999	[1] [5]
Limit of Detection (LOD)	7.3 µg/L	1.3–3.3 µg/kg	[1] [5]
Limit of Quantification (LOQ)	24.4 µg/L	4.1–10.1 µg/kg	[1] [5]
Spiked Recovery Rate	94.3%–109.0%	88.6%–107.2%	[5] [7]
Intra-day Precision (RSD%)	2.0%–4.4%	1.4%–9.4%	[5] [7]
Inter-day Precision (RSD%)	3.3%–7.0%	1.5%–2.8%	[5] [6]

Experimental Protocol: GC-MS Analysis of Morpholine after Derivatization

1. Sample Preparation:

- Aqueous Samples (e.g., fruit juices, drug solutions): Centrifuge the sample to remove particulate matter and filter the supernatant through a 0.22 µm membrane filter.[\[4\]](#)
- Solid Samples (e.g., drug granules): Dissolve a known weight of the sample in purified water and follow the procedure for aqueous samples.[\[4\]](#)

2. Derivatization to N-Nitrosomorpholine (NMOR):

- Take a known volume (e.g., 2.0 mL) of the clear filtrate.[4]
- Acidify the sample by adding 0.5 mL of 6 M hydrochloric acid.[1]
- Add 200 μ L of saturated sodium nitrite solution and vortex.[4][5]
- Heat the mixture at 40°C for 5 minutes.[4]
- Cool the reaction mixture to room temperature.[4]

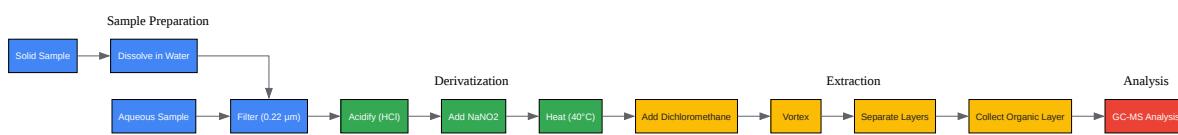
3. Liquid-Liquid Extraction:

- Add 0.5 mL of dichloromethane to the reaction mixture.[4]
- Vortex for 1 minute to extract the NMOR derivative.[4]
- Allow the layers to separate for 10 minutes.[4]
- Carefully transfer the organic (bottom) layer for GC-MS analysis.

4. GC-MS Conditions:

- GC System: Agilent 7890A GC or equivalent.[5]
- Column: DB-5MS (30 m x 0.25 mm, 0.25 μ m) or equivalent.[9]
- Injector Temperature: 250°C.[5]
- Injection Volume: 1 μ L.[5]
- Split Ratio: 1:7.[5]
- Carrier Gas: Helium at a flow rate of 1.0-2.0 mL/min.[4][5]
- Oven Temperature Program: Initial temperature of 100°C held for 1-4 minutes, ramp to 120°C at 10°C/min, hold for 3 minutes, then ramp to 250°C at 20°C/min and hold for 5 minutes.[5][7]
- MS System: Agilent 5975C MSD or equivalent.[5]

- Ionization Mode: Electron Impact (EI) at 70 eV.[4][5]
- MS Source Temperature: 230°C.[5]
- MS Quadrupole Temperature: 150°C.[5]
- Transfer Line Temperature: 280°C.[5]
- Detection Mode: Selected Ion Monitoring (SIM) for characteristic ions of N-nitrosomorpholine (e.g., m/z 86.1, 116.1).[5][9]



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Workflow for GC-MS analysis of morpholine after derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of morpholine derivatives.[3] Due to the polar nature of many morpholine compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.[9] For detection, UV detectors can be used, often requiring pre-column derivatization to introduce a chromophore.[10][11]

Quantitative Data Summary: HPLC and LC-MS/MS Methods for Morpholine Analysis

Parameter	HPLC-UV (Cobicistat)	HILIC-LC-MS/MS (Fruits)	Reference
Linearity Range	0.30–1.20 µg/mL	-	[11]
Correlation Coefficient (R ²)	0.9995	>0.99	[11] [12]
Limit of Detection (LOD)	0.10 µg/mL	0.001–0.004 µg/g	[11] [12]
Limit of Quantification (LOQ)	0.30 µg/mL	0.01 µg/g	[11] [12]
Recovery Rate	97.9%–100.4%	84%–120%	[11] [13]
Precision (RSD%)	0.79%	-	[11]

Experimental Protocol: HPLC Analysis with Pre-column Derivatization

This protocol is adapted for the analysis of morpholine residues in a pharmaceutical active substance like Cobicistat.[\[11\]](#)

1. Sample and Standard Preparation:

- Prepare a stock solution of the morpholine derivative standard in a suitable diluent (e.g., acetonitrile/water mixture).[\[10\]](#)
- Prepare a series of calibration standards by diluting the stock solution.
- Dissolve the test substance (e.g., Cobicistat) in the same diluent.

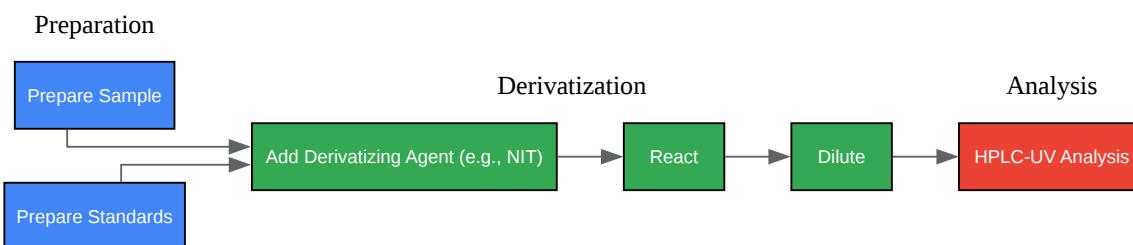
2. Derivatization:

- To a known volume of the sample or standard solution, add a solution of a derivatizing agent, such as 1-Naphthyl isothiocyanate (NIT), in acetonitrile.[\[10\]](#)[\[11\]](#)
- Allow the reaction to proceed to form a stable derivative.

- Quench the reaction if necessary and dilute the mixture to a final volume with the mobile phase.[10]

3. HPLC Conditions:

- HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.[10]
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: An appropriate mixture of organic solvent (e.g., acetonitrile) and water.[14][15]
- Flow Rate: Typically 0.5-1.0 mL/min.[15]
- Detection: UV detection at a wavelength appropriate for the derivative.[15]
- Injection Volume: 20 μ L.[15]



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Workflow for HPLC analysis with pre-column derivatization.

Mass Spectrometry (MS) for Structural Characterization

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MSn), is invaluable for the structural elucidation of new morpholine derivatives. [16][17] By analyzing fragmentation patterns, the connectivity of atoms within the molecule can be determined.

Experimental Protocol: Structural Characterization by ESI-MSn

1. Sample Preparation:

- Dissolve the synthesized morpholine derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

2. Mass Spectrometry Conditions:

- Mass Spectrometer: A Fourier transform-ion cyclotron resonance (FT-ICR) or a Linear Trap Quadrupole (LTQ) mass spectrometer can be used.[\[16\]](#)
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for morpholine derivatives.[\[17\]](#)
- Accurate Mass Measurement: Obtain high-resolution mass spectra to determine the elemental composition of the molecular ion.[\[17\]](#)
- MSn Analysis: Select the protonated molecule ($[M+H]^+$) as the precursor ion and subject it to collision-induced dissociation (CID) to generate product ions (MS2). Further fragmentation of significant product ions can be performed (MS3, etc.) to build a detailed fragmentation map.[\[16\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

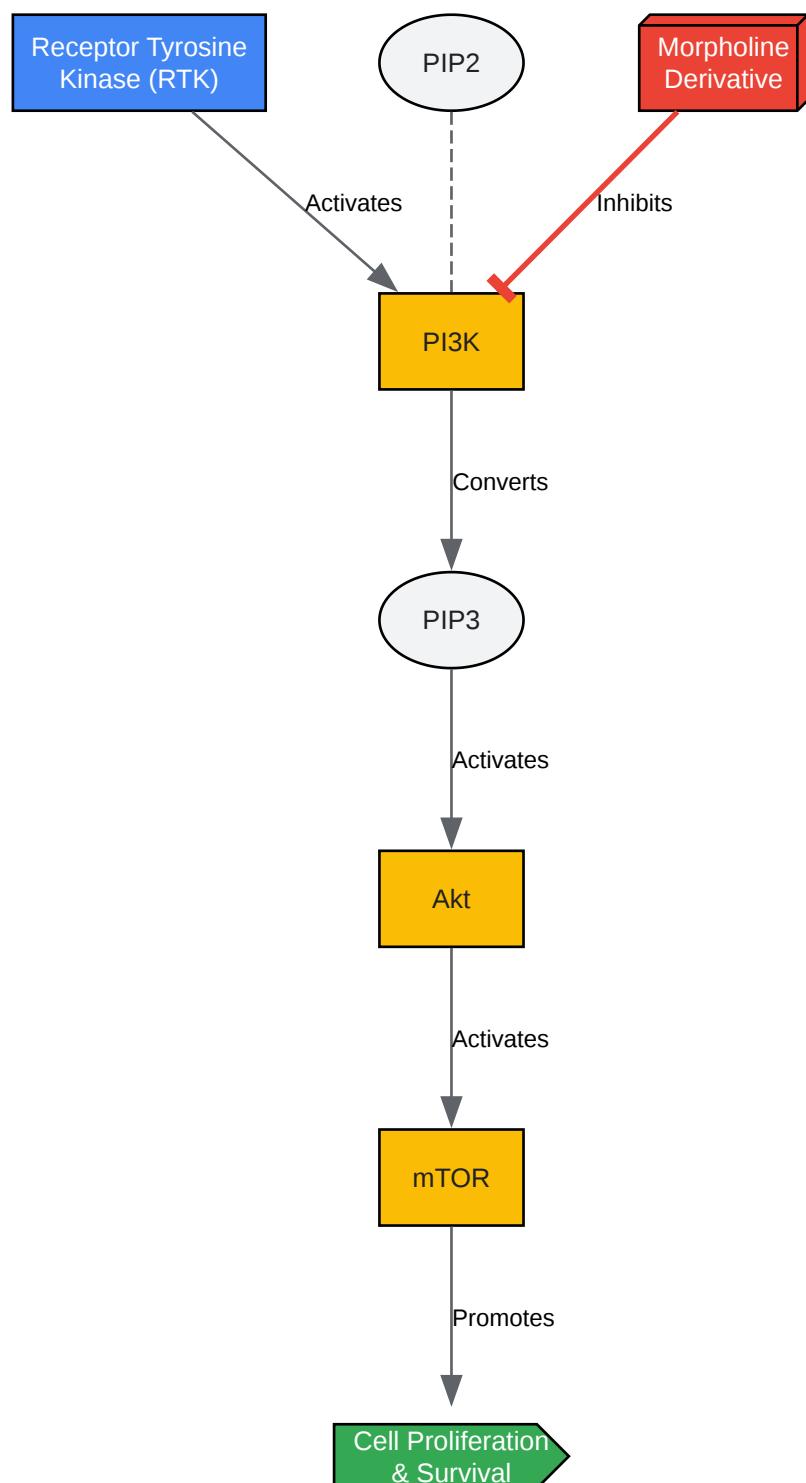
NMR spectroscopy is a primary technique for the unambiguous structure determination of morpholine derivatives.[\[18\]](#) Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[\[19\]](#) 2D NMR techniques like COSY, HSQC, and HMBC are used to establish correlations between atoms and confirm the overall structure.[\[18\]](#) The morpholine ring typically exhibits a distinct pattern in the ^1H NMR spectrum due to its chair conformation.[\[20\]](#)[\[21\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in morpholine derivatives.[\[22\]](#)[\[23\]](#) Characteristic absorption bands for C-H, C-N, C-O, and N-H bonds can confirm the presence of the morpholine ring and other functional groups in the molecule.[\[24\]](#)

Application in Drug Discovery: Inhibition of Signaling Pathways

Morpholine derivatives are being investigated as inhibitors of key signaling pathways implicated in diseases like cancer.^[4] One such pathway is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is often dysregulated in cancer cells, promoting proliferation and survival.



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Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

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